molecular formula C17H26N2O2 B13861282 N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide

N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide

Cat. No.: B13861282
M. Wt: 290.4 g/mol
InChI Key: HKFWDHRYKYCBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide is a complex organic compound that features a piperidine ring, a phenyl group, and a formamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and phenylformamides, such as:

  • 2-(1-ethylpiperidin-4-yl)ethanamine
  • N-(piperidine-4-yl)benzamide
  • Piperine

Uniqueness

N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide

InChI

InChI=1S/C17H26N2O2/c1-4-19-9-5-6-15(11-19)14-7-8-16(18-12-20)17(10-14)21-13(2)3/h7-8,10,12-13,15H,4-6,9,11H2,1-3H3,(H,18,20)

InChI Key

HKFWDHRYKYCBPB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)C2=CC(=C(C=C2)NC=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.